molecular formula C14H10Cl2N2O2 B3059497 2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide CAS No. 38192-13-1

2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide

Cat. No. B3059497
CAS RN: 38192-13-1
M. Wt: 309.1 g/mol
InChI Key: KDOJIUDRKBXHGD-UHFFFAOYSA-N
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Description

2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O2 . It has an average mass of 309.147 Da and a monoisotopic mass of 308.011932 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide consists of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide has a melting point of 220-222 °C, a predicted boiling point of 559.8±50.0 °C, and a predicted density of 1.393±0.06 g/cm3 . Its pKa is predicted to be 9.58±0.23 .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Intermediates

2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide serves as a valuable intermediate in organic synthesis. Researchers use it to create more complex molecules, including pharmaceutical compounds. For instance, it plays a role in the synthesis of clotrimazole, a widely used antifungal medication. Additionally, it contributes to the preparation of p-chlorobenzoic acid, which finds applications in various chemical processes .

Acylation Reactions and Resin Modification

This compound participates in acylation reactions. When combined with aromatic amines, it forms N-aryl-N’-(2-chlorobenzoyl)thioureas. Furthermore, during the preparation and regeneration of polystyrene-based resins, 2-Chlorobenzoyl chloride acylates polystyrene, leading to modified resins with altered properties .

Pesticide Detection Standards

Researchers use 2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide as a standard for pesticide detection. Its well-defined chemical structure and stability make it suitable for calibration purposes in analytical methods related to pesticide residues in food, soil, and water samples .

Clofentezine Synthesis

Clofentezine is an acaricide used in agriculture to protect ornamental plants, food crops, and non-food crops. 2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide-d8, a deuterium-labeled form of the compound, serves as an intermediate in the synthesis of labeled clofentezine. Researchers use it for studies related to pesticide metabolism and environmental fate .

Hydrazide-Based Ligands and Coordination Chemistry

Hydrazide compounds like 2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide can act as ligands in coordination chemistry. Researchers investigate their ability to coordinate with metal ions, potentially leading to new complexes with interesting properties.

properties

IUPAC Name

2-chloro-N'-(2-chlorobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-7-3-1-5-9(11)13(19)17-18-14(20)10-6-2-4-8-12(10)16/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOJIUDRKBXHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959119
Record name 2-Chloro-N-[(2-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide

CAS RN

38192-13-1
Record name NSC88157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-[(2-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of hydrazine hydrate (25 g) in water (500 ml) was treated dropwise and simultaneously with sodium hydroxide (43.6 g) in water (150 ml) and 2-chlorobenzoyl chloride (180.25 g). The addition over the mixture was stirred at room temperature for 2 hours. The solid was filtered off, washed with acetone/water 1:1 and recrystallised from acetic acid. Yield 97.5 g, m.p. 217°-219°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
180.25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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